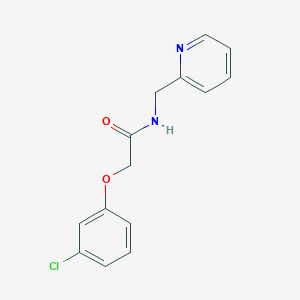
2-(3-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, commonly known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a member of the acetamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool in the study of various biological processes.
Mécanisme D'action
The exact mechanism of action of CPAA is not fully understood, but it is thought to act by modulating the activity of various neurotransmitter systems in the brain. CPAA has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
CPAA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors. CPAA has also been found to have anti-inflammatory and analgesic effects, and to exhibit neuroprotective properties in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPAA as a research tool is its ability to modulate the activity of neurotransmitter systems in the brain, which makes it a valuable tool in the study of various neurological and psychiatric disorders. However, one limitation of CPAA is that its effects on neurotransmitter systems can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on CPAA. One area of interest is the development of more selective CPAA analogs that can target specific neurotransmitter systems in the brain. Another area of interest is the study of the long-term effects of CPAA on brain function and behavior, particularly in animal models of neurodegenerative diseases. Additionally, there is potential for the use of CPAA in the development of new drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
CPAA can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a suitable catalyst. Other methods include the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a base or the reaction of 2-bromo-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a palladium catalyst.
Applications De Recherche Scientifique
CPAA has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. CPAA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKLLRKSHMTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

hydrazone](/img/structure/B5881073.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
methanone](/img/structure/B5881090.png)
![2-(4-chlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5881106.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)

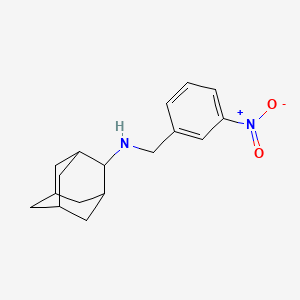
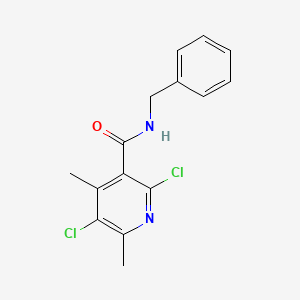

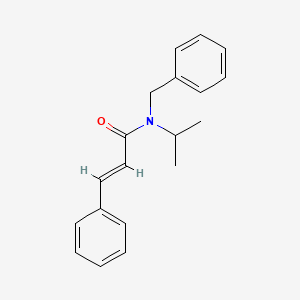
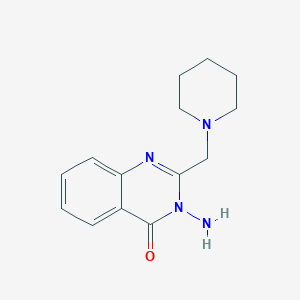
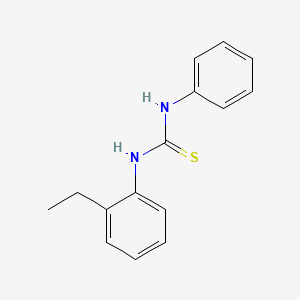

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)